1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride

Description

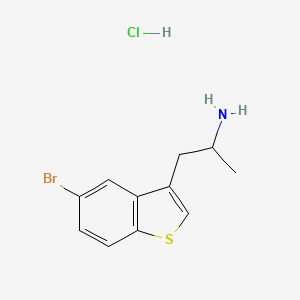

1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride is a halogenated benzothiophene derivative with a propan-2-amine side chain. Key properties include:

- Molecular Formula: C₉H₆BrClN₂S (calculated from IUPAC name; discrepancies noted in ’s reported formula C₉H₆ClNO₂) .

- CAS Number: 1206974-14-2 .

- Structural Features: A benzothiophene core substituted with bromine at position 5 and a propan-2-amine group at position 3, forming a hydrochloride salt.

- Applications: Listed as a building block in pharmaceutical research, suggesting utility in drug discovery .

Properties

IUPAC Name |

1-(5-bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNS.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7H,4,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOWQQNVXOHAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=C1C=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride typically involves the bromination of benzothiophene followed by amination and subsequent hydrochloride salt formation. The general synthetic route can be summarized as follows:

Bromination: Benzothiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Amination: The brominated benzothiophene is then reacted with a suitable amine, such as 2-aminopropane, under conditions that facilitate nucleophilic substitution.

Hydrochloride Salt Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s closest analogs differ in aromatic systems, substituents, and amine configurations:

Key Observations :

- Aromatic Systems : Benzothiophene (target) vs. phenyl (4-FMA, 1-(4-Fluorophenyl) analog) or pyridine (). Benzothiophene’s sulfur atom enhances π-π stacking and lipophilicity compared to phenyl/pyridine .

- Substituents : Bromine (target) increases molecular weight and may slow metabolism compared to fluorine or methoxy groups .

- Amine Configuration : Propan-2-amine is common, but N-methylation (4-FMA) or ethylamine () alters receptor binding and bioavailability .

Pharmacological and Functional Differences

- Target Compound: Limited direct pharmacological data, but benzothiophene derivatives are explored in CNS disorders due to serotoninergic activity (e.g., fenfluramine analogs in ).

- 4-FMA and Amphetamine Analogs: Exhibit stimulant effects via monoamine release; fluorophenyl groups enhance blood-brain barrier penetration .

- 1-(4-Fluorophenyl)propan-2-amine·HCl : Market data () suggests industrial-scale production, unlike the target compound, which remains a research chemical.

Physicochemical and Metabolic Considerations

- Lipophilicity: Benzothiophene’s sulfur atom increases lipophilicity vs.

- Metabolism : Bromine’s electron-withdrawing effect may reduce cytochrome P450-mediated metabolism compared to fluorine or methoxy groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride, and how do reaction variables influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including halogenation of benzothiophene derivatives followed by amine functionalization. Key variables include:

- Temperature : Optimal ranges (e.g., 80–120°C) to balance reaction rate and side-product formation .

- Catalysts : Use of palladium-based catalysts for cross-coupling reactions or acid catalysts for salt formation (hydrochloride) .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and NMR .

Q. How can researchers characterize the molecular structure of this compound to confirm regioselectivity and purity?

- Techniques :

- NMR Spectroscopy : H and C NMR to verify bromine substitution at the 5-position of benzothiophene and amine proton integration .

- X-ray Crystallography : Resolve crystal packing and confirm hydrochloride salt formation .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H] = 285.51 g/mol for CHBrClNS) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic phases?

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C), while the free base is more soluble in DCM or chloroform .

- Stability : Store at –20°C under inert atmosphere to prevent degradation. Monitor for bromine displacement or amine oxidation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies leverage halogen substituents to enhance biological activity?

- Approach :

- Halogen Effects : Bromine at the 5-position increases steric bulk and electron-withdrawing effects, potentially enhancing receptor binding affinity .

- Comparative Analysis : Synthesize analogs with fluorine or chlorine at the 5-position and compare binding kinetics (e.g., IC values in receptor assays) .

- Data Interpretation : Use molecular docking simulations to predict interactions with target proteins (e.g., serotonin receptors) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Case Example : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, temperature).

- Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines .

- Control Experiments : Include reference compounds (e.g., ketanserin for 5-HT receptor studies) to calibrate results .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed variations .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

- Protocol :

- Accelerated Degradation : Incubate the compound in PBS (pH 7.4) at 40°C for 14 days, sampling at intervals .

- Analytical Tools : HPLC-MS to identify degradation products (e.g., dehalogenated or oxidized derivatives) .

- Mechanistic Insight : Use density functional theory (DFT) calculations to predict vulnerable bonds (e.g., C-Br cleavage) .

Q. What methodologies enable efficient scale-up from lab-scale synthesis to preclinical batch production?

- Process Optimization :

- Continuous Flow Reactors : Improve yield consistency and reduce reaction time compared to batch methods .

- Purification : Employ column chromatography for small batches or recrystallization for larger scales .

- Quality Control : Implement in-line FTIR for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.